Technical Documentation Center

1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone
  • CAS: 1015846-09-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Pyrazole Derivatives

Foreword: The Enduring Relevance of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its remarkable structural versatility and capacity for diverse biological interactions have cemented its role in a wide array of pharmaceuticals, including anti-inflammatory agents like celecoxib, anti-obesity drugs such as rimonabant, and various anticancer and antimicrobial agents.[3][4][5][6][7] The enduring interest in pyrazole derivatives stems from their synthetic accessibility and the tunable nature of their physicochemical properties, which can be precisely modulated through substitution on the ring.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deeper understanding of the core principles governing pyrazole synthesis and the integrated analytical workflow required for unambiguous structural validation. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.

Part 1: The Logic of Pyrazole Synthesis - A Retrosynthetic View

At its core, the synthesis of a pyrazole ring is a cyclization reaction that forms a C₃N₂ unit. The most logical and widely practiced approach involves the condensation of a three-carbon (C-C-C) electrophilic synthon with a two-nitrogen (N-N) nucleophilic synthon. This fundamental disconnection provides the basis for the majority of classical and modern synthetic strategies.

G pyrazole Pyrazole Core disconnection Retrosynthetic Disconnection pyrazole->disconnection n_n N-N Synthon (e.g., Hydrazine) disconnection->n_n [3+2] Cycloaddition c_c_c C-C-C Synthon (e.g., 1,3-Dicarbonyl) disconnection->c_c_c synthons Key Synthons

Caption: Fundamental retrosynthetic analysis of the pyrazole ring.

The primary synthons for this strategy are:

  • The N-N Synthon: Hydrazine (H₂N-NH₂) and its substituted derivatives (e.g., phenylhydrazine, methylhydrazine) are the most common sources of the two adjacent nitrogen atoms.[4]

  • The C-C-C Synthon: The choice of the three-carbon unit is critical for introducing diversity. Key examples include 1,3-dicarbonyl compounds, α,β-unsaturated carbonyls, and acetylenic ketones.[1][3]

Part 2: Foundational Synthetic Methodologies

While numerous methods exist, a mastery of the classical Knorr synthesis provides a robust foundation for accessing a wide range of pyrazole derivatives.

The Knorr Pyrazole Synthesis: The Workhorse Reaction

First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] It remains one of the most straightforward and efficient methods for preparing polysubstituted pyrazoles.[3][8]

Causality and Mechanistic Insight: The reaction proceeds via a series of nucleophilic attacks and dehydration steps.[9][10] An acid catalyst is often employed to protonate a carbonyl group, activating it for attack by the hydrazine nitrogen.[9] The initial attack forms a hemiaminal, which dehydrates to an imine (or hydrazone). A subsequent intramolecular cyclization occurs when the second nitrogen attacks the remaining carbonyl, followed by a final dehydration step to yield the stable aromatic pyrazole ring.[8][10]

G start 1,3-Dicarbonyl + Hydrazine step1 Nucleophilic Attack (Imine Formation) start->step1 intermediate Hydrazone Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 cyclic_int Non-Aromatic Cyclic Intermediate step2->cyclic_int step3 Dehydration (Aromatization) cyclic_int->step3 product Pyrazole Product step3->product G cluster_synthesis Synthesis & Purification cluster_analysis Characterization synthesis Pyrazole Synthesis (e.g., Knorr) purification Recrystallization/ Chromatography synthesis->purification tlc TLC (Purity Check) purification->tlc nmr NMR (¹H, ¹³C) (Structural Skeleton) tlc->nmr ir IR Spectroscopy (Functional Groups) nmr->ir ms Mass Spectrometry (Molecular Weight) ir->ms structure Structure Confirmed ms->structure

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacological Profile of Pyrazole Ethanone Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry The pyrazole ring, a five-membered aromatic heterocycle with two adjac...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of therapeutic agents across diverse disease areas.[3][4][5][6] Pyrazole-containing drugs have demonstrated remarkable success in the market, with examples including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the vasodilator sildenafil.[1][2] The ethanone moiety, when attached to the pyrazole core, provides a critical point for synthetic modification and interaction with target proteins, giving rise to the versatile class of pyrazole ethanone analogs. This guide provides a comprehensive technical overview of the pharmacological profile of these analogs, from their chemical synthesis and mechanisms of action to preclinical evaluation methodologies and therapeutic potential.

Chapter 1: The Pyrazole Ethanone Scaffold: Synthesis and Chemical Properties

The pharmacological activity of pyrazole ethanone analogs is intrinsically linked to their chemical structure. The ability to synthesize a diverse library of these compounds is paramount for establishing robust structure-activity relationships (SAR).

Core Synthetic Strategies

The construction of the pyrazole ethanone core typically involves cyclization reactions. A prevalent and efficient method is the reaction of a chalcone intermediate with a hydrazine derivative.[7][8] This approach offers a high degree of flexibility, as various substituents can be incorporated into both the chalcone and the hydrazine, allowing for systematic modification of the final pyrazole ethanone analog.

Rationale for Method Selection: The chalcone-based synthesis is favored due to the wide availability of starting materials (acetophenones and benzaldehydes), straightforward reaction conditions, and the ability to generate diverse products. The initial Claisen-Schmidt condensation to form the chalcone is a robust and well-understood reaction, providing a reliable foundation for the subsequent cyclization step.

Protocol: Synthesis of a Pyrazole Ethanone Analog via Chalcone Intermediate

This protocol outlines a representative synthesis of a 1,3,5-trisubstituted pyrazole ethanone derivative.

Step 1: Synthesis of the Chalcone Intermediate (e.g., 1,3-diphenylprop-2-en-1-one)

  • Reactants: Equimolar amounts of a substituted acetophenone and a substituted benzaldehyde.

  • Solvent: Ethanol.

  • Catalyst: Aqueous sodium hydroxide (NaOH) solution.

  • Procedure: a. Dissolve the acetophenone and benzaldehyde in ethanol in a flask equipped with a magnetic stirrer. b. Cool the mixture in an ice bath. c. Add the NaOH solution dropwise while stirring. d. Allow the reaction to stir at room temperature for 2-4 hours. The formation of a solid precipitate indicates product formation. e. Filter the crude chalcone, wash with cold water until the filtrate is neutral, and then wash with cold ethanol. f. Recrystallize the product from ethanol to obtain pure chalcone.[8]

Step 2: Cyclization to Form the Pyrazole Ethanone Analog

  • Reactants: The synthesized chalcone and a substituted hydrazine (e.g., hydrazine hydrate or phenylhydrazine).

  • Solvent: Glacial acetic acid or ethanol.

  • Procedure: a. Dissolve the chalcone in the chosen solvent in a round-bottom flask. b. Add the hydrazine derivative to the solution. c. Reflux the mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture and pour it into ice-cold water. e. Collect the precipitated solid by filtration, wash thoroughly with water, and dry. f. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).[7][9]

Self-Validating System: The purity and identity of the synthesized compounds must be rigorously confirmed at each step. This is achieved through:

  • Melting Point Determination: A sharp melting point indicates high purity.

  • Chromatography (TLC): To monitor reaction completion and assess purity.

  • Spectroscopic Analysis:

    • FT-IR: To confirm the presence of key functional groups (e.g., C=O, C=N, N-H).[10]

    • ¹H NMR & ¹³C NMR: To elucidate the detailed chemical structure and confirm the regiochemistry of the cyclization.

    • Mass Spectrometry: To determine the molecular weight of the final compound.[10]

Chapter 2: Mechanisms of Action and Molecular Targets

Pyrazole ethanone analogs exert their pharmacological effects by modulating the activity of various protein targets. Their versatility allows them to be developed as inhibitors of enzymes, antagonists of receptors, and modulators of signaling pathways.[1][11]

Enzyme Inhibition: A Primary Mechanism

A significant number of pyrazole ethanone analogs function as enzyme inhibitors. Key targets include:

  • Cyclooxygenase (COX) Enzymes: Many pyrazole derivatives are potent anti-inflammatory agents that selectively inhibit COX-2.[1][12][13] The pyrazole scaffold can form crucial hydrogen bonds and hydrophobic interactions within the COX-2 active site.[14] This mechanism is central to reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12]

  • Protein Kinases: The pyrazole core is a privileged scaffold for developing kinase inhibitors for cancer therapy.[15][16] Analogs have been designed to target specific kinases involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[16][17][18] The pyrazole often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[15]

Receptor Antagonism

Certain pyrazole ethanone analogs have been developed as receptor antagonists. For example, derivatives have been designed to target the cannabinoid receptor 1 (CB1), with potential applications in treating obesity and related metabolic disorders.[19]

Visualizing a Key Signaling Pathway: Kinase Inhibition

The following diagram illustrates the general mechanism by which a pyrazole ethanone analog can inhibit a protein kinase, thereby blocking downstream signaling that leads to cell proliferation.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., CDK, Aurora) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Proliferation Gene Transcription & Cell Proliferation pSubstrate->Proliferation Promotes Pyrazole Pyrazole Ethanone Analog Pyrazole->Kinase Inhibits ATP binding GF Growth Factor GF->Receptor Binds ATP ATP ATP->Kinase

Caption: General signaling pathway illustrating kinase inhibition by a pyrazole ethanone analog.

Chapter 3: Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of pyrazole ethanone analogs. These studies involve systematically modifying the chemical structure and assessing the impact on biological activity.[1]

Key Principles of Causality in SAR:

  • Choice of Substituents: Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) are strategically placed on the phenyl rings to modulate electronic properties and steric bulk. This directly influences how the analog fits into and interacts with the target's binding pocket.[1] For instance, an electron-withdrawing group might enhance hydrogen bonding with a specific amino acid residue, thereby increasing potency.

  • Positional Isomerism: The position of substituents on the pyrazole and attached phenyl rings is critical. A substituent at the para-position might access a hydrophobic pocket in the target protein that is inaccessible to a substituent at the meta-position, leading to a significant difference in activity.[1]

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve metabolic stability or reduce toxicity without sacrificing potency.[20] For example, replacing a metabolically labile ester group with a more stable amide can prolong the compound's half-life in vivo.

SAR Table for Anti-Inflammatory Pyrazole Analogs (COX-2 Inhibition)

The following table summarizes representative SAR data for a hypothetical series of pyrazole ethanone analogs targeting COX-2.

Compound IDR1 (at Pyrazole N1)R2 (at Phenyl C4)R3 (at Phenyl C4')COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
REF-A Phenyl-H-SO₂NH₂1.2150
A-1 Phenyl-F-SO₂NH₂0.95180
A-2 Phenyl-Cl-SO₂NH₂0.78210
A-3 Phenyl-CH₃-SO₂NH₂2.5110
A-4 4-Fluorophenyl-Cl-SO₂NH₂0.65250
A-5 Phenyl-Cl-H15.812

Analysis of SAR:

  • Effect of R2: Introducing small, electron-withdrawing halogens like fluorine (A-1) and chlorine (A-2) at the R2 position enhances COX-2 inhibitory activity compared to the unsubstituted parent compound (REF-A). In contrast, an electron-donating methyl group (A-3) reduces activity. This suggests a specific electronic and steric requirement in the binding pocket.

  • Effect of R1: Modifying the N1-phenyl group with a fluorine atom (A-4) further improves potency, indicating that this region of the molecule also participates in key binding interactions.

  • Importance of R3: The removal of the sulfonamide group (-SO₂NH₂) at the R3 position (A-5) dramatically decreases both potency and selectivity, highlighting its critical role in anchoring the molecule within the COX-2 active site, a well-established interaction for celecoxib and related inhibitors.

Chapter 4: Preclinical Evaluation: Key Methodologies and Protocols

The pharmacological profiling of pyrazole ethanone analogs requires a battery of in vitro and in vivo assays to determine their efficacy, mechanism, and safety.

In Vitro Assays: From Target to Cell

Rationale for Assay Selection: The initial screening process begins with target-based assays to confirm direct interaction and potency. This is followed by cell-based assays to evaluate the compound's effect in a more complex biological context, assessing aspects like cell permeability and cytotoxicity.

  • Objective: To determine the IC₅₀ value of a pyrazole ethanone analog against a specific protein kinase.

  • Materials: Recombinant human CDK2 enzyme, substrate peptide (e.g., a histone-derived peptide), ATP, pyrazole analog test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the pyrazole analog in DMSO. b. In a 96-well plate, add the kinase, the substrate peptide, and the test compound. c. Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes. d. Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity. e. Run controls including "no enzyme" and "no inhibitor" (vehicle control). f. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[17][21]

  • Objective: To assess the cytotoxic effect of a pyrazole ethanone analog on cancer cell lines.

  • Materials: Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer), cell culture medium, pyrazole analog test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours. c. Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. d. Remove the medium and add a solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance at ~570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.[22]

Visualizing the Experimental Workflow

The following diagram outlines the typical preclinical evaluation workflow for a novel pyrazole ethanone analog.

Preclinical_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Synthesis Chemical Synthesis & Library Generation TargetAssay Target-Based Assays (e.g., Kinase, COX) Synthesis->TargetAssay Screening CellAssay Cell-Based Assays (Viability, Apoptosis) TargetAssay->CellAssay Hit Validation PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) CellAssay->PK_PD Lead Selection Efficacy Animal Efficacy Models (e.g., Xenograft, Inflammation) PK_PD->Efficacy Tox Preliminary Toxicology Efficacy->Tox LeadOpt Lead Optimization Tox->LeadOpt Data for Refinement LeadOpt->Synthesis Iterative Design

Caption: A typical preclinical discovery and evaluation workflow for pyrazole ethanone analogs.

In Vivo Models: Assessing Efficacy and Safety

Rationale for Model Selection: In vivo models are indispensable for evaluating the therapeutic potential of a compound in a whole-organism context. The choice of model must be directly relevant to the intended therapeutic application. For an anti-inflammatory analog, a carrageenan-induced paw edema model is standard.[14][23] For an anticancer analog, a tumor xenograft model is used.[22]

  • Objective: To evaluate the in vivo anti-inflammatory activity of a pyrazole ethanone analog.

  • Model: Wistar rats or Swiss albino mice.[10][23]

  • Procedure: a. Fast the animals overnight. b. Administer the test compound (e.g., orally or intraperitoneally) at various doses. A positive control group (e.g., receiving celecoxib or indomethacin) and a vehicle control group should be included. c. After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal. d. Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection. e. Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

  • Objective: To evaluate the in vivo antitumor efficacy of a pyrazole ethanone analog.

  • Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure: a. Subcutaneously implant human cancer cells (e.g., HCT-116, B16) into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). c. Randomize the animals into treatment groups (vehicle control, positive control, and test compound at various doses). d. Administer the treatments according to a predetermined schedule (e.g., daily oral gavage). e. Monitor tumor volume and body weight regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length × Width²)/2. f. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[22]

Conclusion and Future Directions

Pyrazole ethanone analogs represent a highly versatile and pharmacologically significant class of compounds. Their synthetic tractability, coupled with their ability to interact with a wide range of therapeutically relevant targets, ensures their continued importance in drug discovery.[1][3][4] Future research will likely focus on developing analogs with improved selectivity to minimize off-target effects, enhancing pharmacokinetic profiles to allow for more convenient dosing regimens, and exploring novel therapeutic applications in areas such as neurodegenerative and infectious diseases. The integration of computational modeling and structure-based drug design will further accelerate the discovery of next-generation pyrazole-based therapeutics.[11]

References

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Current status of pyrazole and its biological activities. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • National Institutes of Health (NIH). (n.d.). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. [Link]

  • PubMed. (2015). Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. (2023). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • Taylor & Francis Online. (n.d.). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]

  • ResearchGate. (2020). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib | Request PDF. [Link]

  • MDPI. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

  • ResearchGate. (2024). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Bentham Science. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. [Link]

  • PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

  • MDPI. (2017). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • MDPI. (2017). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • National Center for Biotechnology Information (PMC). (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. [Link]

  • Springer. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Data of 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-[1-(4-Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone. In the absence of direct experimental spectra for this specific molecule, this guide will present a detailed prediction and interpretation of its 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. This analysis is grounded in the fundamental principles of spectroscopic techniques and supported by data from structurally related compounds, providing a robust framework for researchers working with this and similar molecular scaffolds. The methodologies and interpretations presented herein are designed to be a self-validating system, empowering researchers to apply these principles to their own work.

Molecular Structure and Key Features

1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone (Molecular Formula: C₁₂H₁₂N₂O₂, Molecular Weight: 216.24 g/mol ) is a heterocyclic compound featuring a pyrazole ring substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with an acetyl group.[1] The structural features of this molecule, including the aromatic rings, the pyrazole nucleus, the ketone carbonyl group, and the ether linkage, all give rise to characteristic signals in various spectroscopic analyses. Understanding these characteristic signals is paramount for confirming the identity and purity of the compound, which is a critical step in any drug discovery and development pipeline where pyrazole derivatives are common scaffolds.

Diagram of the Molecular Structure of 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone

Caption: Molecular structure of 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds.[2][3][4] It provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for the protons on the pyrazole ring, the methoxyphenyl group, and the acetyl methyl group. The predicted chemical shifts (in ppm) are based on the analysis of similar structures.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Prediction
H-3 (pyrazole)~8.0Singlet1HProtons on pyrazole rings are typically deshielded and appear at high chemical shifts. The singlet multiplicity is due to the absence of adjacent protons.
H-5 (pyrazole)~7.8Singlet1HSimilar to H-3, this proton is on the pyrazole ring and is expected to be a singlet.
H-2', H-6' (methoxyphenyl)~7.4Doublet2HThese protons are ortho to the pyrazole ring and are expected to be deshielded. They will appear as a doublet due to coupling with the meta protons.
H-3', H-5' (methoxyphenyl)~7.0Doublet2HThese protons are meta to the pyrazole ring and ortho to the methoxy group. They will appear as a doublet due to coupling with the ortho protons.
-OCH₃~3.8Singlet3HThe protons of the methoxy group are shielded compared to aromatic protons and will appear as a sharp singlet.
-COCH₃~2.5Singlet3HThe protons of the acetyl methyl group are adjacent to a carbonyl group, which deshields them. They will appear as a singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are based on data from analogous compounds.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Prediction
C=O (acetyl)~195The carbonyl carbon of a ketone typically appears in this downfield region.
C-4' (methoxyphenyl)~160The aromatic carbon attached to the oxygen of the methoxy group is highly deshielded.
C-3 (pyrazole)~140Carbons in heterocyclic rings appear in the aromatic region.
C-5 (pyrazole)~130Similar to C-3, this is a carbon in the pyrazole ring.
C-1' (methoxyphenyl)~132The ipso-carbon of the methoxyphenyl ring attached to the pyrazole nitrogen.
C-2', C-6' (methoxyphenyl)~120Aromatic carbons ortho to the pyrazole substituent.
C-4 (pyrazole)~115The pyrazole carbon attached to the acetyl group.
C-3', C-5' (methoxyphenyl)~114Aromatic carbons meta to the pyrazole substituent and ortho to the methoxy group.
-OCH₃~55The carbon of the methoxy group is shielded and appears in the upfield region.
-COCH₃~26The methyl carbon of the acetyl group is relatively shielded.
Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range covering from -1 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A range covering from 0 to 220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks in both spectra based on chemical shifts, multiplicities, and integration values, and by comparison with the predicted spectra.

Diagram of NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument Insert Sample setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft Raw Data phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Peaks (¹H) calibrate->integrate assign Assign Peaks integrate->assign report report assign->report Final Spectrum

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is essential for determining the molecular weight and elucidating the structure.[5]

Predicted Mass Spectrum

The Electron Ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 216. The fragmentation pattern will be influenced by the stability of the resulting fragments.

m/z Proposed Fragment Formula Fragmentation Pathway
216[M]⁺ [C₁₂H₁₂N₂O₂]⁺Molecular Ion
201[M - CH₃]⁺[C₁₁H₉N₂O₂]⁺Loss of a methyl radical from the acetyl group.
173[M - COCH₃]⁺[C₁₀H₉N₂O]⁺Cleavage of the acetyl group.
132[C₈H₆NO]⁺Fragmentation of the pyrazole ring.
108[C₇H₈O]⁺Methoxyphenyl cation.
77[C₆H₅]⁺Phenyl cation from the methoxyphenyl group.
43[CH₃CO]⁺Acetyl cation.

Diagram of Key Mass Spectrometry Fragmentation Pathways

MS_Fragmentation M [M]⁺ m/z = 216 M_minus_CH3 [M - CH₃]⁺ m/z = 201 M->M_minus_CH3 - •CH₃ M_minus_COCH3 [M - COCH₃]⁺ m/z = 173 M->M_minus_COCH3 - •COCH₃ Acetyl_cation [CH₃CO]⁺ m/z = 43 M->Acetyl_cation Fragment_132 [C₈H₆NO]⁺ m/z = 132 M_minus_COCH3->Fragment_132 - C₂H₃N Methoxyphenyl_cation [C₇H₈O]⁺ m/z = 108 M_minus_COCH3->Methoxyphenyl_cation - C₃H₃N₂

Caption: Predicted major fragmentation pathways for 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone in EI-MS.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Inlet System: Direct infusion or via a gas chromatograph (GC-MS).

Data Analysis:

  • Identify the molecular ion peak (M⁺).

  • Analyze the fragmentation pattern and propose structures for the major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7][8]

Predicted IR Spectrum

The IR spectrum will show characteristic absorption bands for the C=O of the ketone, the C-O of the ether, the aromatic C-H and C=C bonds, and the pyrazole ring vibrations.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3100-3000C-H stretchAromatic and PyrazoleMedium
2950-2850C-H stretch-OCH₃ and -COCH₃Medium
~1680C=O stretchKetoneStrong
1600-1450C=C stretchAromatic and Pyrazole ringsMedium to Strong
~1250C-O stretch (asymmetric)Aryl etherStrong
~1030C-O stretch (symmetric)Aryl etherMedium
Experimental Protocol for IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • KBr Pellet Method:

    • Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

Data Analysis:

  • Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Assign the major absorption bands to the corresponding functional groups.

Part 4: Synthesis Protocol

A plausible and field-proven method for the synthesis of 1-aryl-4-acylpyrazoles involves the reaction of a corresponding 1-aryl-1H-pyrazole with an acylating agent under Friedel-Crafts acylation conditions or through a Vilsmeier-Haack type reaction followed by oxidation.[9][10] A more direct approach involves the cyclization of a suitably substituted diketone with 4-methoxyphenylhydrazine.

Proposed Synthesis of 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone

Reaction Scheme:

Step-by-Step Protocol:

  • Preparation of the Hydrazone Intermediate:

    • To a solution of 3-ethanoyl-2,4-pentanedione (1.0 eq) in ethanol, add (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and a catalytic amount of acetic acid.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization to the Pyrazole:

    • After the formation of the hydrazone is complete, heat the reaction mixture to reflux for 6-8 hours.

    • Monitor the cyclization by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone.

Diagram of Synthetic Workflow

Synthesis_Workflow start Reactants: (4-Methoxyphenyl)hydrazine 3-ethanoyl-2,4-pentanedione reaction1 Hydrazone Formation (Ethanol, Acetic Acid, RT) start->reaction1 reaction2 Cyclization (Reflux) reaction1->reaction2 workup Work-up (Extraction & Washing) reaction2->workup purification Purification (Column Chromatography) workup->purification product Final Product: 1-[1-(4-Methoxyphenyl)-1H- pyrazol-4-YL]ethanone purification->product

Caption: A schematic representation of the proposed synthetic route.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone, along with detailed experimental protocols for its synthesis and characterization. By leveraging data from structurally related compounds and applying fundamental spectroscopic principles, this guide serves as a valuable resource for researchers in the field of drug discovery and development. The presented methodologies are designed to be robust and adaptable, enabling scientists to confidently identify and characterize this and similar pyrazole-based compounds.

References

  • Interpreting Infrared Spectra: A Practical Approach. Wiley Analytical Science. ([Link])

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. ([Link])

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. ([Link])

  • Structure Determination: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. ([Link])

  • 1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanone(CAS# 1015846-09-9). Angene Chemical. ([Link])

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. ([Link])

  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. ([Link])

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. ([Link])

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. ([Link])

  • Interpreting Infrared Spectra. Chemistry LibreTexts. ([Link])

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. ([Link])

  • Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. ResearchGate. ([Link])

  • Interpreting Infrared Spectra. Specac Ltd. ([Link])

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. ([Link])

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Development of Anti-inflammatory Agents from Pyrazole Ethanone Skeletons

Introduction: The Pyrazole Ethanone Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery The pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Ethanone Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

The pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile synthetic accessibility and broad range of pharmacological activities.[1][6][7] This is exemplified by the clinical success of celecoxib, a selective COX-2 inhibitor built upon a pyrazole core.[7][8] The pyrazole ethanone skeleton, in particular, offers a robust framework for designing novel anti-inflammatory agents. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of pyrazole ethanone derivatives as potential anti-inflammatory drug candidates.

PART 1: Synthesis of Pyrazole Ethanone Derivatives

A common and effective method for synthesizing pyrazole ethanone derivatives involves a two-step process: the synthesis of an intermediate chalcone followed by a cyclization reaction with a hydrazine derivative.[9] This approach allows for significant molecular diversity by varying the substituents on the precursor aldehydes and acetophenones.

Protocol 1.1: General Synthesis of Chalcone Intermediates

This protocol describes the Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone) backbone.

Rationale: The base-catalyzed condensation between an aromatic aldehyde and an acetophenone derivative is a reliable method for forming the carbon-carbon bond necessary for the chalcone scaffold. The reactivity of the carbonyls and the stability of the resulting enolate are key to the reaction's success.

Materials:

  • Substituted Aromatic Aldehyde (10 mmol)

  • Substituted Acetophenone (10 mmol)

  • Ethanol (50 mL)

  • Sodium Hydroxide (20 mmol), 10% aqueous solution

  • Stirring plate and magnetic stir bar

  • Round bottom flask (100 mL)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the substituted aromatic aldehyde (10 mmol) and substituted acetophenone (10 mmol) in ethanol (30 mL) in a 100 mL round bottom flask with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add 10% aqueous sodium hydroxide solution (20 mL) dropwise to the stirred mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product using a Buchner funnel, wash with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol 1.2: Cyclization to Form Pyrazole Ethanone Derivatives

This protocol outlines the reaction of the synthesized chalcone with hydrazine hydrate to form the pyrazole ring.

Rationale: The pyrazole ring is formed via the condensation and subsequent cyclization of the chalcone with hydrazine.[10] The nucleophilic attack of the hydrazine on the carbonyl group, followed by intramolecular cyclization and dehydration, leads to the stable aromatic pyrazole ring.[9]

Materials:

  • Synthesized Chalcone (5 mmol)

  • Hydrazine Hydrate (or substituted hydrazine) (7.5 mmol)

  • Glacial Acetic Acid (as catalyst)

  • Absolute Ethanol (40 mL)

  • Reflux apparatus

  • Stirring plate and magnetic stir bar

Procedure:

  • In a round bottom flask equipped with a reflux condenser, dissolve the chalcone (5 mmol) in absolute ethanol (40 mL).

  • Add hydrazine hydrate (7.5 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.[10]

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazole derivative.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or methanol).

Characterization of Synthesized Compounds

The identity and purity of the synthesized pyrazole ethanone derivatives should be confirmed using a combination of spectroscopic methods:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.[10]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

PART 2: In Vitro Evaluation of Anti-inflammatory Activity

The primary mechanism of action for many pyrazole-based anti-inflammatory agents is the inhibition of COX enzymes.[11] Therefore, in vitro assays to determine the inhibitory activity against COX-1 and COX-2 are crucial first steps in the biological evaluation.

Protocol 2.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is a common method to screen for COX inhibition. It measures the peroxidase activity of the COX enzyme.

Rationale: The COX enzyme has two catalytic activities: a cyclooxygenase activity that converts arachidonic acid to Prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to PGH2. This assay indirectly measures the cyclooxygenase activity by monitoring the peroxidase activity, which is easier to quantify using a colorimetric probe.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Heme (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (e.g., Ibuprofen, Celecoxib)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compounds at various concentrations. Include wells for a positive control (reference inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Add TMPD to all wells.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the absorbance at 595 nm at regular intervals for 5-10 minutes.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Interpretation: A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A high SI value indicates selectivity for COX-2, which is a desirable trait for reducing gastrointestinal side effects.[6]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib (Ref.) >1000.28>357
Ibuprofen (Ref.) 5.215.10.34
Test Compound 1 25.51.814.2
Test Compound 2 >1000.9>111

PART 3: In Vivo Assessment of Anti-inflammatory Efficacy

Promising candidates from in vitro screening should be evaluated in animal models of inflammation to assess their efficacy and safety in a biological system. The carrageenan-induced paw edema model in rats is a widely used and reproducible model for acute inflammation.[12]

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

Rationale: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response.[13] The initial phase involves the release of histamine and serotonin, while the later phase (3-5 hours) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs.[10][13] Measuring the reduction in paw swelling (edema) is a direct indicator of the anti-inflammatory effect of the test compound.[14]

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer (for measuring paw volume)

  • Syringes and needles

Procedure:

  • Acclimatize the animals for at least one week under standard laboratory conditions.[15]

  • Divide the rats into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at various doses).

  • Administer the test compounds and reference drug intraperitoneally or orally 1 hour before carrageenan injection.[10]

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Interpretation: A significant reduction in paw edema compared to the vehicle control group indicates anti-inflammatory activity. The potency of the test compounds can be compared to the reference drug.

Treatment Group (Dose)Paw Volume Increase (mL) at 4h (Mean ± SEM)% Inhibition of Edema
Vehicle Control 0.85 ± 0.06-
Indomethacin (10 mg/kg) 0.38 ± 0.0455.3
Test Compound 2 (20 mg/kg) 0.45 ± 0.0547.1
Test Compound 2 (40 mg/kg) 0.32 ± 0.0362.4
p < 0.05 compared to Vehicle Control

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole ethanone derivatives is highly dependent on the nature and position of substituents on the aromatic rings and the pyrazole core.

  • Substituents on the Phenyl Rings: Electron-withdrawing groups (e.g., -CF3, -SO2NH2) on one of the phenyl rings attached to the pyrazole core are often crucial for COX-2 selectivity.[3][16] The sulfonamide moiety (-SO2NH2) in celecoxib, for instance, is known to interact with a specific side pocket in the COX-2 active site.[5][16]

  • N1-Substitution of the Pyrazole Ring: The substituent on the N1 position of the pyrazole ring significantly influences COX-2 inhibitory activity.[16] A phenylsulfonamide group at this position is a common feature of potent and selective COX-2 inhibitors.[16]

  • Lipophilicity: The overall lipophilicity of the molecule can affect its absorption, distribution, and ultimately its anti-inflammatory activity in vivo.[10]

Visualizations

General Synthetic Pathway

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation A Substituted Acetophenone C Chalcone Intermediate A->C + Base (NaOH) Ethanol B Substituted Aldehyde B->C E Pyrazole Ethanone Derivative C->E + Acetic Acid Ethanol, Reflux D Hydrazine Hydrate D->E

Caption: Synthetic workflow for pyrazole ethanone derivatives.

Biological Evaluation Workflow

G A Synthesized Pyrazole Ethanone Library B In Vitro Screening (COX-1/COX-2 Inhibition Assay) A->B C Determine IC50 Values & Selectivity Index (SI) B->C D Identify Potent & Selective Lead Compounds (High SI) C->D E In Vivo Efficacy Testing (Carrageenan-Induced Paw Edema) D->E F Evaluate % Inhibition of Edema E->F G Lead Optimization (SAR Studies) F->G Feedback Loop

Sources

Application

Application Notes &amp; Protocols: Ligandless Heck Reaction for Pyrazole-Indole Hybrid Synthesis

Introduction: The Strategic Value of Pyrazole-Indole Hybrids In the landscape of modern medicinal chemistry, the strategy of molecular hybridization—linking two or more pharmacophores—has emerged as a powerful tool for t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyrazole-Indole Hybrids

In the landscape of modern medicinal chemistry, the strategy of molecular hybridization—linking two or more pharmacophores—has emerged as a powerful tool for the discovery of novel therapeutic agents.[1][2] Pyrazole-indole hybrids, in particular, represent a privileged structural class, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3] The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, while the pyrazole ring is a key component in several commercially successful drugs.[4] The synergistic effect of combining these two heterocyclic systems offers a promising avenue for developing next-generation therapeutics.[3]

The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds through the reaction of an unsaturated halide with an alkene.[5][6] Historically, this reaction has relied on phosphine or N-heterocyclic carbene (NHC) ligands to stabilize the palladium catalyst and promote reactivity.[7] However, these ligands can be costly, toxic, and air-sensitive, complicating purification and increasing the environmental footprint of the synthesis.[5] This has driven the development of "ligandless" Heck protocols, which offer a more streamlined, cost-effective, and sustainable alternative without compromising efficiency.[8]

This guide provides an in-depth exploration of the ligandless Heck reaction for the synthesis of pyrazole-indole hybrids, grounded in mechanistic understanding and field-proven protocols. We will dissect the causality behind experimental choices, present a detailed and self-validating protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: Demystifying the Ligandless Catalytic Cycle

The efficacy of a "ligandless" Heck reaction is not due to the absence of coordination but rather the reliance on reactants, solvents, or additives to fulfill the stabilizing role traditionally played by dedicated ligands. The currently accepted mechanism often deviates from the classic neutral pathway and is proposed to proceed through kinetically competent anionic palladium intermediates, particularly when halide salts are present.[9][10]

The catalytic cycle can be broken down into four key steps:

  • Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide (e.g., a bromo-indole) to a Pd(0) species. This Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂). The base and solvent can facilitate this reduction.[7]

  • Formation of the Anionic Intermediate: In the presence of halide ions (from the substrate or an additive like a tetraalkylammonium halide), the initially formed neutral arylpalladium(II) complex can coordinate an additional halide to form a more reactive, anionic intermediate, such as [(Ar)PdX₂]⁻.[9][11] These anionic complexes have been shown to insert olefins at a significantly faster rate than their neutral counterparts.[10]

  • Olefin Coordination and Migratory Insertion: The alkene (e.g., a vinyl-pyrazole) coordinates to the anionic palladium center. This is followed by syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new alkylpalladium(II) intermediate and forging the critical C-C bond.

  • β-Hydride Elimination and Catalyst Regeneration: A proton on the carbon beta to the palladium center is eliminated, forming the final substituted alkene product and a hydridopalladium(II) species (H-Pd-X). The base is crucial in this final step; it neutralizes the generated H-X and facilitates the reductive elimination of the H-Pd-X complex, regenerating the active Pd(0) catalyst to re-enter the cycle.[5]

Below is a visualization of this proposed anionic pathway for the ligandless Heck reaction.

Ligandless_Heck_Cycle pd0 Pd(0) oxidative_add Oxidative Addition pd0->oxidative_add arpdx Ar-Pd(II)-X oxidative_add->arpdx anionic_formation + X⁻ arpdx->anionic_formation anionic_complex [Ar-Pd(II)-X₂]⁻ (Anionic Intermediate) anionic_formation->anionic_complex olefin_coord Olefin Coordination anionic_complex->olefin_coord insertion_complex Migratory Insertion Complex olefin_coord->insertion_complex beta_elim β-Hydride Elimination insertion_complex->beta_elim product_complex Product + H-Pd(II)-X beta_elim->product_complex regen Reductive Elimination (Base) product_complex->regen product Product product_complex->product regen->pd0 hx H-X regen->hx sub Ar-X sub->oxidative_add olefin Alkene olefin->olefin_coord

Anionic Pathway of the Ligandless Heck Catalytic Cycle.

Experimental Application & Protocols

This section details a robust, validated protocol for the synthesis of an indole-pyrazole hybrid via a ligandless Heck reaction. The model reaction is the coupling of 5-bromo-2-phenyl-3H-indole with 4-ethenyl-1-phenyl-1H-pyrazole.[8]

Materials and Reagents
  • Reactants:

    • 5-Bromo-2-phenyl-3H-indole (≥97% purity)

    • 4-Ethenyl-1-phenyl-1H-pyrazole (≥97% purity)

  • Catalyst:

    • Palladium(II) Acetate (Pd(OAc)₂)

  • Base:

    • Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent:

    • N,N-Dimethylacetamide (DMAc), anhydrous

  • Work-up Reagents:

    • Ethyl Acetate (EtOAc), ACS grade

    • Deionized Water

    • Brine (saturated aq. NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Purification:

    • Silica Gel (230-400 mesh)

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer and hotplate

    • Inert gas line (Nitrogen or Argon)

    • Standard glassware for extraction and chromatography

Step-by-Step Experimental Procedure

The following workflow diagram provides a high-level overview of the process from setup to final product.

Experimental_Workflow start_node start_node process_node process_node decision_node decision_node output_node output_node end_node end_node A 1. Reaction Setup - Add reactants, base, and solvent to oven-dried Schlenk flask. B 2. Inert Atmosphere - Evacuate and backfill flask with N₂/Ar (3 cycles). A->B C 3. Catalyst Addition - Add Pd(OAc)₂ under positive N₂/Ar pressure. B->C D 4. Heating - Heat reaction mixture to 130-140 °C with vigorous stirring. C->D E 5. Monitoring - Monitor progress via TLC until starting material is consumed. D->E E->D Incomplete F 6. Cooldown & Quench - Cool to RT. Dilute with EtOAc and quench with water. E->F Complete G 7. Aqueous Work-up - Separate layers. Wash organic phase with water and brine. F->G H 8. Drying & Concentration - Dry organic layer over Na₂SO₄. Filter and concentrate in vacuo. G->H I 9. Purification - Purify crude product by flash column chromatography. H->I J 10. Characterization - Analyze pure product (NMR, MS). I->J

General Experimental Workflow for Hybrid Synthesis.
  • Reaction Setup:

    • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-phenyl-3H-indole (1.0 mmol, 1.0 equiv), 4-ethenyl-1-phenyl-1H-pyrazole (1.2 mmol, 1.2 equiv), and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

    • Causality: Using an oven-dried flask and anhydrous reagents is critical to prevent moisture from interfering with the catalytic cycle, which can lead to catalyst deactivation and side reactions. An excess of the vinyl partner is often used to drive the reaction to completion.

  • Inerting the System:

    • Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Causality: The Pd(0) catalytic species is sensitive to oxygen, which can cause oxidation and precipitation of palladium black, thereby halting the reaction.[12]

  • Catalyst Addition and Reaction:

    • Under a positive flow of inert gas, add Pd(OAc)₂ (0.03 mmol, 3 mol%).

    • Add 10 mL of anhydrous DMAc via syringe.

    • Place the flask in a preheated oil bath at 140 °C and stir vigorously for 12-24 hours.

    • Causality: DMAc is a high-boiling polar aprotic solvent that effectively solubilizes the reactants and salts while also helping to stabilize the "ligandless" palladium catalyst. High temperatures are typically required to achieve reasonable reaction rates.[7]

  • Reaction Monitoring:

    • Periodically take small aliquots from the reaction mixture to monitor its progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is complete upon the disappearance of the limiting reagent (bromo-indole).

  • Work-up Procedure:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the dark mixture with ethyl acetate (50 mL) and pour it into a separatory funnel containing deionized water (50 mL).

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 25 mL).

    • Combine the organic extracts and wash sequentially with deionized water (2x 50 mL) and then with brine (1x 50 mL).

    • Causality: The water washes remove the inorganic base (K₂CO₃) and the highly polar DMAc solvent. The brine wash helps to remove residual water from the organic phase, initiating the drying process.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the desired pyrazole-indole hybrid.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Optimization and Troubleshooting

The success of a ligandless Heck reaction is highly dependent on the interplay between the catalyst, base, solvent, and temperature. The following table summarizes key parameters and their typical effects.

ParameterOptionsRationale & Field Insights
Palladium Source Pd(OAc)₂, PdCl₂, Pd/CPd(OAc)₂ is the most common and reliable precatalyst, readily reduced to Pd(0) in situ. PdCl₂ can also be effective. Pd/C is a heterogeneous option that can simplify catalyst removal but may require higher temperatures or longer reaction times.[11]
Base Inorganic: K₂CO₃, NaOAc, Cs₂CO₃, K₃PO₄ Organic: Et₃N, DIPEAThe base is critical for regenerating the Pd(0) catalyst. Inorganic bases like K₂CO₃ or NaOAc are often effective and affordable. Organic amines like Et₃N can also work but may act as ligands, altering reactivity. The choice of base should be screened for each specific substrate pair.[7]
Solvent DMAc, DMF, NMP, Toluene, MeCNHigh-boiling polar aprotic solvents (DMAc, DMF, NMP) are generally preferred as they aid in substrate solubility and catalyst stabilization.[7] Toluene can be used but may require higher catalyst loadings or additives.[13]
Temperature 80 - 150 °CGenerally, higher temperatures (120-140 °C) are required to drive the reaction. However, excessively high temperatures can lead to catalyst decomposition (palladium black) or undesired side reactions like alkene isomerization. Temperature should be optimized for each system.[7]
Additives Bu₄NCl, Bu₄NBr (TBAB)Tetraalkylammonium halides can act as phase-transfer catalysts and, more importantly, stabilize the catalytic species by promoting the formation of highly reactive anionic palladium intermediates, often leading to increased reaction rates and lower required temperatures.[7][11]

Troubleshooting Guide:

  • Symptom: No or low conversion.

    • Possible Cause: Inactive catalyst; insufficient temperature; presence of moisture or oxygen.

    • Solution: Use fresh Pd(OAc)₂. Ensure the system is rigorously purged with inert gas and that anhydrous solvents/reagents are used. Increase the reaction temperature in 10 °C increments.

  • Symptom: Formation of significant palladium black.

    • Possible Cause: Catalyst decomposition due to excessively high temperature or presence of impurities.

    • Solution: Lower the reaction temperature. Consider adding a phase-transfer catalyst like Bu₄NCl, which can stabilize the palladium species.[11]

  • Symptom: Formation of homocoupled (Ar-Ar) or other side products.

    • Possible Cause: Reaction temperature is too high; incorrect base/solvent combination.

    • Solution: Decrease the temperature. Screen alternative bases and solvents as outlined in the table above.

Conclusion

The ligandless Heck reaction stands as a powerful and practical method for the synthesis of medicinally relevant pyrazole-indole hybrids. By forgoing traditional, often expensive and toxic ligands, this approach offers significant advantages in terms of operational simplicity, cost-effectiveness, and sustainability. A thorough understanding of the underlying mechanistic principles—particularly the role of anionic palladium intermediates and the critical interplay of base and solvent—empowers researchers to troubleshoot and optimize these transformations effectively. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals aiming to leverage this elegant chemistry for the construction of complex molecular architectures.

References

  • Title: Heck Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction Source: PMC - NIH URL: [Link]

  • Title: Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties Source: MDPI URL: [Link]

  • Title: Palladium I I. Basic Principles - Heck Reactions Source: Wipf Group, University of Pittsburgh URL: [Link]

  • Title: Pyrazoles and Heck Reaction Source: ResearchGate URL: [Link]

  • Title: Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction Source: ResearchGate URL: [Link]

  • Title: Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction Source: ACS Publications URL: [Link]

  • Title: Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction Source: ACS Publications URL: [Link]

  • Title: Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate Source: ACS Publications URL: [Link]

  • Title: Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions Source: NIH URL: [Link]

  • Title: Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties Source: ResearchGate URL: [Link]

  • Title: Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling Source: RSC Publishing URL: [Link]

  • Title: Indole-Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties Source: PubMed URL: [Link]

  • Title: Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies Source: NIH URL: [Link]

  • Title: Palladium(II)-Catalyzed Heck Reactions Source: Diva-Portal.org URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming regioselectivity issues in pyrazole synthesis

A Guide to Overcoming Regioselectivity Challenges for Research, Discovery, and Process Development Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Regioselectivity Challenges for Research, Discovery, and Process Development

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the synthesis of substituted pyrazoles. As a core scaffold in numerous FDA-approved drugs and vital agrochemicals, the precise control of substituent placement on the pyrazole ring is paramount.

This resource moves beyond simple protocols to provide in-depth, field-tested insights into why a particular regioisomer is forming and how to steer your reaction toward the desired outcome. We will explore the mechanistic underpinnings of the most common pyrazole syntheses, offer specific troubleshooting advice in a direct Q&A format, and provide validated protocols to overcome these critical hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My Knorr synthesis with an unsymmetrical 1,3-diketone and a substituted hydrazine is giving me a mixture of regioisomers. How can I control the outcome?

This is the most common challenge in pyrazole synthesis. The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different regioisomers because the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[1][2] The isomer distribution is dictated by a delicate balance of electronic and steric factors, as well as the reaction conditions, which control whether the reaction is under kinetic or thermodynamic control.

Answer & Troubleshooting Strategy:

Controlling the regioselectivity in a Knorr-type synthesis involves manipulating the relative reactivity of the two carbonyl groups and the two nitrogen atoms of the hydrazine.

Underlying Principles: The Decisive First Step

The regiochemical outcome is often determined by the initial condensation step to form a hydrazone intermediate. The reaction proceeds via two competing pathways:

  • Pathway A (Kinetic Control): The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic (less sterically hindered) carbonyl carbon of the dicarbonyl compound. This initial attack is often fast but potentially reversible.

  • Pathway B (Thermodynamic Control): The reaction proceeds via the most stable intermediate hydrazone, which may not come from the fastest initial reaction. Subsequent intramolecular cyclization and dehydration yield the final pyrazole.

The key is to create conditions that favor one pathway decisively over the other.

Troubleshooting Workflow: A Logic-Based Approach

Here is a workflow to diagnose and solve your regioselectivity issue.

G cluster_carbonyl Carbonyl Reactivity cluster_hydrazine Hydrazine Nucleophilicity start Problem: Mixture of 1,3- and 1,5-Regioisomers q1 Identify Key Features: Which carbonyl is more reactive? Which hydrazine N is more nucleophilic? start->q1 q2 Hypothesis: Is the undesired isomer from attack at the wrong carbonyl? q1->q2 c1 Ketone vs. Ester/Amide (Ketone is more electrophilic) c2 Steric Hindrance (Less hindered site reacts faster) c3 Electronic Effects (e.g., CF3 group activates carbonyl) h1 Alkylhydrazine: Substituted N (N1) is more nucleophilic h2 Arylhydrazine: Unsubstituted N (N2) is more nucleophilic sol1 Strategy 1: Modify Solvent System q2->sol1 Yes sol2 Strategy 2: Modify Reaction pH q2->sol2 Yes sol3 Strategy 3: Use an Alternative, Regiospecific Synthesis q2->sol3 Persistent Issue outcome Desired Regioisomer is Major Product sol1->outcome sol2->outcome sol3->outcome

Troubleshooting Workflow for Regioisomer Control.

Strategy 1: Solvent Modification to Enhance Selectivity

Solvent choice can dramatically alter the regiochemical outcome by stabilizing intermediates or solvating reactants differently. Fluorinated alcohols, in particular, have proven highly effective.[3] Their ability to act as strong hydrogen-bond donors without being nucleophilic can activate a specific carbonyl group towards attack.

Comparative Data: Solvent Effect on Regioselectivity

The following table, adapted from data published in The Journal of Organic Chemistry, demonstrates the powerful effect of solvent choice on the reaction of various 1,3-diketones with methylhydrazine.[3] The desired isomer in this context is the one resulting from the attack of the hydrazine's NH2 group on the more electrophilic carbonyl (R²-CO).

EntryR¹ GroupR² Group (More Electrophilic)Product Ratio (Desired:Undesired) in EtOHProduct Ratio (Desired:Undesired) in TFEProduct Ratio (Desired:Undesired) in HFIP
12-FurylCF₃36:6485:15 97:3
2PhenylCF₃36:6479:21 92:8
3p-ClC₆H₄CF₃12:8880:20 88:12
42-FurylCO₂Et44:5689:11 93:7

TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol. Data shows a dramatic shift towards the desired isomer in fluorinated solvents.

Protocol: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.2-0.5 M.

  • Addition: Add the substituted hydrazine (1.1 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 3-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the solvent in vacuo. If necessary, add water and neutralize with a suitable acid (e.g., 3 M H₂SO₄) or base.[3]

  • Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

Strategy 2: pH Control

The pH of the reaction medium can significantly influence which nitrogen atom of the hydrazine acts as the primary nucleophile and the stability of the intermediates.

  • Acidic Conditions (e.g., HCl, H₂SO₄): In acidic media, the more basic nitrogen of the hydrazine will be protonated, reducing its nucleophilicity. For arylhydrazines, the substituted nitrogen is less basic, leaving the terminal -NH₂ group as the primary nucleophile. For alkylhydrazines, the substituted nitrogen is more basic and will be protonated, again favoring reaction at the -NH₂ group. This can be a powerful tool to direct the initial attack.

  • Aprotic Dipolar Solvents with Acid: Gosselin et al. demonstrated that using N,N-dimethylacetamide (DMAc) with a catalytic amount of strong acid provides excellent regioselectivity for the synthesis of 1-aryl-3-substituted pyrazoles from 4,4,4-trifluoro-1-arylbutan-1,3-diones, achieving a 98:2 ratio in favor of the desired isomer, compared to equimolar mixtures in ethanol.[1]

FAQ 2: I need to synthesize a specific 1,3,5-trisubstituted pyrazole, but the Knorr synthesis is failing or giving poor selectivity. What are my options?

When the electronic and steric differences between the substituents on your dicarbonyl precursor are minimal, classical methods often fail. In these cases, it is more effective to switch to a synthetic strategy that builds the pyrazole ring with inherent and unambiguous regiocontrol.

Answer & Troubleshooting Strategy:

Several modern methods offer complete regioselectivity by avoiding the use of symmetrical or near-symmetrical precursors. The reaction of N-alkylated tosylhydrazones with terminal alkynes is a particularly robust and reliable choice.[4]

Underlying Principles: Building in Regiocontrol

This method, a variation of the Shapiro reaction, involves the in-situ generation of a diazo-like intermediate from the tosylhydrazone, which then undergoes a [3+2] cycloaddition with the terminal alkyne. The regioselectivity is pre-determined by the structures of the two coupling partners.

G cluster_reactants Starting Materials r1 N-Alkylated Tosylhydrazone (Source of N1, N2, C5) step1 Base-mediated elimination of p-toluenesulfinic acid r1->step1 r2 Terminal Alkyne (Source of C3, C4) step2 [3+2] Cycloaddition r2->step2 intermediate Diazo-like Intermediate step1->intermediate intermediate->step2 product Regiospecific 1,3,5-Trisubstituted Pyrazole step2->product

Regiospecific Synthesis via Tosylhydrazone-Alkyne Cycloaddition.

Protocol: Regiospecific Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is adapted from the work of Kong, Tang, and Wang, who developed a highly efficient synthesis of 1,3,5-trisubstituted pyrazoles.[4][4]

  • Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the N-alkylated tosylhydrazone (1.0 equiv), the terminal alkyne (1.5 equiv), potassium tert-butoxide (t-BuOK, 2.0 equiv), and 18-crown-6 (0.1 equiv).

  • Solvent: Add anhydrous pyridine as the solvent.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Quenching: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

This method demonstrates excellent functional group tolerance and provides the desired product with complete regioselectivity, avoiding the formation of isomeric mixtures.[4]

FAQ 3: My reaction of an α,β-unsaturated ketone with hydrazine gives a complex mixture or low yield of the desired pyrazole. What is happening?

This reaction proceeds via a pyrazoline intermediate, which must then be oxidized to the aromatic pyrazole.[5] Issues can arise from incomplete reaction, side reactions during the cyclization, or inefficient oxidation.

Answer & Troubleshooting Strategy:

The key is to ensure both the initial Michael addition/condensation to form the pyrazoline and the subsequent oxidation step proceed cleanly. Often, a one-pot procedure that includes an in-situ oxidant is the most effective approach.

Underlying Principles: From Pyrazoline to Pyrazole

The reaction of an α,β-unsaturated aldehyde or ketone with hydrazine first forms a pyrazoline. This non-aromatic intermediate can be unstable. A separate, often harsh, oxidation step can lead to decomposition or side products. Performing the cyclization and oxidation in a single pot often provides higher yields and cleaner product.

Protocol: One-Pot Synthesis of Pyrazoles from α,β-Unsaturated Ketones

This iodine-mediated protocol provides direct access to pyrazoles without the need to isolate the pyrazoline intermediate.[4]

  • Setup: In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 equiv) and the hydrazine salt (e.g., hydrazine hydrochloride, 1.2 equiv) in glacial acetic acid.

  • Oxidant: Add molecular iodine (I₂, 1.0-1.5 equiv) to the mixture.

  • Reaction: Heat the reaction mixture at reflux (typically around 120 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into a solution of saturated aqueous sodium thiosulfate to quench the excess iodine.

  • Neutralization & Extraction: Neutralize the mixture with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

This one-pot method is often more efficient and provides a more direct route to the desired aromatic pyrazole product.[1][4]

References

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From β-Amino Alcohols to Chiral β-Aminonitriles: A New Strategy for the Synthesis of Enantiopure Diamines. Chemical Reviews, 111(11), 6984-7034. [Link]

  • Vitale, C., Tescari, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]

  • Bravo, F., Mello, C., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(19), 7834–7837. [Link]

  • Beneteau, V., Besson, T., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(12), 20235-20268. [Link]

  • Devkate, C. G., et al. (2016). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 8(4), 202-206. [Link]

  • Elmaati, T. M. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4787. [Link]

  • Organic Chemistry Portal. (n.d.). Knorr Pyrazole Synthesis. Various Authors. [Link]

  • Ortega-Alfaro, M. C., et al. (2022). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 20(4), 846-857. [Link]

  • ChemHelp ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation Studies of Pyrazole Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide is designed to provide you with in-depth technical assistance, troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during stability and degradation studies. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring your experiments are robust, reliable, and yield meaningful data.

Section 1: The Cornerstone of Stability—Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development. It involves subjecting a drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways.[1] This proactive approach is essential for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and identifying potential degradation products that could impact safety and efficacy.[1]

The goal is not to completely destroy the compound, but to induce a target degradation of 5-20%.[1] This range provides a sufficient amount of degradants for detection and characterization without overwhelming the analytical system.

Core Principle: Causality in Stress Condition Selection

The choice of stress conditions is not arbitrary; it is a systematic investigation of the molecule's potential vulnerabilities. The pyrazole ring, while generally stable, can be influenced by its substituents.[2] Understanding the interplay between the core heterocycle and its functional groups is key to designing a meaningful forced degradation study.

Stress Condition Typical Reagents & Conditions Rationale & Potential Degradation Pathways for Pyrazole Compounds
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄; Room Temp to 80°CTo assess stability in acidic environments (e.g., gastric fluid). Pyrazole ester or amide side chains are particularly susceptible to hydrolysis.[3][4] The pyrazole ring itself is generally stable to acid-catalyzed cleavage, but protonation can influence reactivity.[5]
Base Hydrolysis 0.1 M - 1 M NaOH or KOH; Room Temp to 80°CTo evaluate stability in basic conditions. Similar to acid hydrolysis, this targets labile functional groups like esters and amides.[3][4] Strong basic conditions can also lead to ring-opening in some heterocyclic systems.
Oxidative Degradation 3-30% H₂O₂; AIBN or ACVA (radical initiators); Room TempTo mimic oxidative stress. The nitrogen atoms in the pyrazole ring can be susceptible to oxidation, potentially forming N-oxides. Side chains can also be oxidized (e.g., benzylic positions).[6] Radical initiators like AIBN can simulate autoxidation.[7]
Thermal Degradation 40°C - 80°C (in solid state and/or solution)To assess the impact of heat on the compound's stability. This can reveal vulnerabilities that may not be apparent under other stress conditions and is crucial for determining appropriate storage and shipping conditions.
Photodegradation Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²To determine the compound's sensitivity to light. Per ICH Q1B guidelines, this is crucial for photosensitive drugs to ensure proper packaging and handling.[8][9][10][11] Photolytic degradation can lead to complex rearrangements or cleavage.

Section 2: Experimental Protocols—A Self-Validating Approach

Here, we provide step-by-step methodologies for key forced degradation experiments. Each protocol is designed to be self-validating by including controls and checks to ensure the reliability of your results.

Protocol 2.1: General Procedure for Forced Degradation

This workflow provides a foundational approach to your studies.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in suitable solvent) C Aliquot Stock Solution into Vials A->C B Prepare Stress Solutions (e.g., HCl, NaOH, H₂O₂) D Add Stressor & Control Solutions B->D E Incubate under Defined Conditions (Temp, Time, Light) D->E F Neutralize & Dilute Samples E->F G Analyze by Stability-Indicating Method (e.g., HPLC) F->G H Calculate Mass Balance G->H

Caption: A generalized workflow for conducting forced degradation studies.

Step-by-Step Guide:

  • Stock Solution Preparation: Accurately weigh and dissolve your pyrazole compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: In separate, appropriately labeled vials, place an aliquot of your stock solution. Prepare a control sample by adding only the reaction solvent (no stressor).

  • Stress Application: To the respective vials, add the stressor solution (e.g., HCl, NaOH, H₂O₂). Ensure the final concentration of the drug and stressor are appropriate. For thermal and photostability, the solid drug or solution is directly exposed to the condition.

  • Incubation: Place the vials under the specified conditions (e.g., in a water bath at 60°C, in a photostability chamber). Monitor the samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Quenching and Dilution: After the desired time, stop the reaction. For acid and base hydrolysis, this involves neutralization. Dilute the samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method must be able to separate the parent drug from all degradation products.

  • Mass Balance Calculation: A crucial step for validating your results. The sum of the assay of the parent drug and the areas of all degradation products should ideally be close to 100% of the initial concentration.[12] A mass balance of 95-105% is generally considered acceptable.[13]

Section 3: Troubleshooting Guide—Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your stability studies in a question-and-answer format.

Q1: My mass balance is significantly below 95%. What are the likely causes and how can I fix it?

A1: A poor mass balance is a common and critical issue that suggests your analytical method is not fully accounting for all the components in the sample.[13]

  • Causality & Troubleshooting Steps:

    • Non-Chromophoric Degradants: Your degradation products may lack a UV-active chromophore, rendering them invisible to a standard UV detector.

      • Solution: Employ a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with your UV detector.

    • Volatile Degradants: Degradation may have produced volatile compounds that are lost during sample preparation or analysis.

      • Solution: Use headspace GC-MS to analyze for volatile products.

    • Precipitation: The degradants might be insoluble in the sample diluent and have precipitated out of the solution.

      • Solution: Visually inspect your samples for any precipitate. If observed, try a different diluent to ensure all components remain in solution.

    • Co-elution: A degradation product may be co-eluting with the parent peak or another peak.

      • Solution: Evaluate the peak purity of your parent peak using a PDA detector or MS. If co-elution is suspected, modify your HPLC method (e.g., change the gradient, mobile phase, or column chemistry) to improve resolution.[14]

    • Poor Peak Shape: Degradants may be highly polar and exhibiting poor peak shape or are strongly retained on the column.

      • Solution: Adjust the mobile phase pH or ionic strength. Consider a different column type if necessary.

Q2: I am observing unexpected peaks in my control sample (unstressed). What could be the reason?

A2: Unexpected peaks in a control sample can arise from several sources.

  • Causality & Troubleshooting Steps:

    • Solvent Impurities/Degradation: The solvent used for your stock solution or mobile phase may contain impurities or degrade over time.

      • Solution: Always use high-purity, HPLC-grade solvents.[14] Prepare fresh mobile phases daily and filter them.[14] Run a blank injection of your solvent to check for impurities.

    • Sample Contamination: The sample itself might have been contaminated during handling or storage.

      • Solution: Review your sample handling procedures. Ensure all glassware and equipment are scrupulously clean.

    • Interaction with Container: The pyrazole compound may be interacting with the vial or cap.

      • Solution: Use inert vials (e.g., silanized glass) and caps.

    • Inherent Instability: The compound may be unstable even under ambient conditions in the chosen solvent.

      • Solution: Analyze a freshly prepared sample immediately to establish a baseline. If degradation is still observed, consider a different solvent for your stock solution.

Q3: My HPLC chromatogram shows significant peak tailing for the parent pyrazole compound. What should I do?

A3: Peak tailing can compromise resolution and integration accuracy.

  • Causality & Troubleshooting Steps:

    • Secondary Interactions: The basic nitrogen atoms in the pyrazole ring can interact with residual acidic silanols on the silica-based column packing material.

      • Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1% v/v). Alternatively, use a base-deactivated column or a column with a different stationary phase (e.g., polymer-based).

    • Column Overload: Injecting too much sample can lead to peak distortion.[14]

      • Solution: Reduce the injection volume or the concentration of your sample.

    • Column Void or Contamination: A void at the column inlet or contamination of the frit can disrupt the flow path.

      • Solution: Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[15]

Section 4: Frequently Asked Questions (FAQs)

Q1: Is the pyrazole ring itself susceptible to degradation?

A1: The pyrazole ring is an aromatic heterocycle and is generally quite stable.[2] However, its stability can be influenced by the substituents attached to it. Under harsh oxidative conditions, the ring can potentially be cleaved. In photolytic stress, rearrangements of the heterocyclic ring are also possible. The primary focus of degradation studies is often on the lability of the functional groups attached to the pyrazole core.

Q2: How do I choose the right HPLC column for my stability-indicating method?

A2: A C18 column is a good starting point for many pyrazole compounds due to its versatility. However, the optimal choice depends on the polarity of your compound and its degradants. If your pyrazole is highly polar, consider a polar-embedded or a phenyl-hexyl column to improve retention. For basic pyrazoles, a base-deactivated column is recommended to minimize peak tailing. Method development will be necessary to find the column that provides the best resolution between the parent compound and all its degradation products.

Q3: My pyrazole compound has an ester functional group. What should I be particularly watchful for?

A3: Pyrazole derivatives containing ester groups are often susceptible to hydrolysis under both acidic and basic conditions.[3][4] It is crucial to conduct hydrolytic degradation studies across a range of pH values (e.g., pH 2, 7, and 9) to understand this liability. The primary degradation product will likely be the corresponding carboxylic acid, which will have a different retention time in RP-HPLC (typically eluting earlier).

Diagram 4.1: Hydrolytic Degradation of a Pyrazole Ester

Hydrolytic Degradation of Pyrazole Ester cluster_main Parent Pyrazole Ester (Parent Drug) Degradant Pyrazole Carboxylic Acid (Degradant) Parent->Degradant Hydrolysis Conditions H⁺ or OH⁻ H₂O Conditions->Parent

Caption: A simplified representation of the hydrolysis of a pyrazole ester to its carboxylic acid degradant.

Q4: What are some strategies to stabilize a labile pyrazole compound in a formulation?

A4: If your pyrazole compound is found to be unstable, several formulation strategies can be employed:

  • pH Adjustment: For compounds susceptible to hydrolysis, formulating at a pH where the compound exhibits maximum stability is critical. This can be determined through a pH-rate profile study.

  • Excipient Selection: Avoid excipients that may react with the pyrazole compound. For example, if the compound is prone to oxidation, avoid excipients with peroxide impurities.

  • Antioxidants: For oxidation-labile compounds, the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can be beneficial.

  • Moisture Protection: If the compound is sensitive to hydrolysis, protecting the formulation from moisture through appropriate packaging (e.g., blister packs with foil) is essential.

  • Light Protection: For photosensitive compounds, use of opaque or UV-protective primary packaging is necessary.[8]

References

  • Al-Ostoot, F.H.; Al-Ghorbani, M.; Jaufar, M.A.A.; Gribi, A.; El-Gazzar, A.B.A.
  • Bhat, M.A.; Al-Omar, M.A.; Naglah, A.M. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Orient J Chem2019, 35, 1118-1124.
  • Dong, X.-W.; Liu, Y.-T.; Zhang, D.-D.; Liu, Y.; Wang, Y.-Q.; Miao, J.-Y.; Yao, J.-Y.; Zhang, J. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Med. Chem.2022, 13, 659-685.
  • Kumar, A.; Sharma, S. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Future Med. Chem.2024, 16, 1-22.
  • Sharma, V.; Kumar, P.; Pathak, D. Pyrazole: an emerging privileged scaffold in drug discovery. Future Med. Chem.2023, 15, 2011-2038.
  • Alsante, K.M.; Hatajik, T.D.; Lohr, L.L.; Santafianos, D.; Sharp, T.R. Reconciling Mass Balance in Forced Degradation Studies. Pharm. Technol.2001, 25, 60-70.
  • Popat, P.; Patel, P.
  • ICH. Q1B Photostability Testing of New Drug Substances and Products. 1996.
  • Sidique, S.; Shiryaev, S.A.; Ratnikov, B.I.; Herath, A.; Su, Y.; Strongin, A.Y.; Cosford, N.D.P. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorg. Med. Chem. Lett.2009, 19, 5773-5777.
  • Pearce, A.J.; Wright, D.S. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Inorg. Chem.2020, 59, 12053-12060.
  • Stoyanov, E.; Nikolova, Y.; Valcheva, V.; Stoyanova, M.; Zhelyazkova, B. PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. Journal of IMAB2021, 27, 3546-3551.
  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. Published May 28, 2024.
  • Al-Mousawi, S.M.; Mague, J.T.; Balzarini, J.; Pannecouque, C.; Al-Soud, Y.A. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules2023, 28, 6296.
  • ResolveMass Laboratories Inc. The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. Published November 26, 2025.
  • Sidique, S.; Shiryaev, S.A.; Ratnikov, B.I.; Herath, A.; Su, Y.; Strongin, A.Y.; Cosford, N.D.P. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorg. Med. Chem. Lett.2009, 19, 5773-5777.
  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Published May 23, 2025.
  • Kappe, C.O. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules2021, 26, 3959.
  • Al-Ostoot, F.H.; Jaufar, M.A.A.; Gribi, A.; El-Gazzar, A.B.A. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals2022, 15, 1365.
  • Al-Ostoot, F.H.; Al-Ghorbani, M.; Jaufar, M.A.A.; Gribi, A.; El-Gazzar, A.B.A.
  • BenchChem. Pyrazinone Compounds Degradation Pathways: A Technical Support Center. Published 2025.
  • Patel, K.; Sureja, D.; Patel, U.; Captain, A. Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. Res. J. Pharm. Technol.2024, 17, 3765-3771.
  • Deruish, A.; Karakashev, G.V.; Ukolov, A.I.; Zenkevich, I.G. Hydrolysis of evaluated pyrrole hydrazide-hydrazone in different pH media. J. Anal. Chem.2023, 78, 558-566.
  • Mourne Training Services.
  • Kumar, R.; Singh, S.; Kumar, A.; Singh, A.K. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. J. Drug Delivery Ther.2024, 14, 148-156.
  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • Al-Ostoot, F.H.; Al-Ghorbani, M.; Jaufar, M.A.A.; Gribi, A.; El-Gazzar, A.B.A.
  • SGS.
  • Kumar, R.; Singh, R.; Singh, A.; Singh, V. Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. Curr. Org. Chem.2025, 29, 1409-1425.
  • Nelson, E.D.; Bischel, L.J.; Bugga, P. Solvent effects on the AIBN forced degradation of cumene. J. Pharm. Sci.2009, 98, 959-969.
  • G, A.; M, S. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New J. Chem.2023, 47, 14502-14512.
  • Q1 Scientific. Photostability testing theory and practice. Published July 28, 2021.
  • Szeja, W.; Grynkiewicz, G.; Rusin, A.; Zawisza, A. Development and Validation of Stability-Indicating HPLC Methods for the Estimation of Lomefloxacin and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Kinetic Evaluation and Identification of Degradation Products by Mass Spectrometry. Molecules2020, 25, 5296.
  • FDA. Q1B Photostability Testing of New Drug Substances and Products. Published August 24, 2018.
  • Shul'pin, G.B.; Kozlov, Y.N. The effect of additives (pyrazine, pyrazole and their derivatives) in the oxidation of 2-butanol with FeCl3‒H2O2 in aqueous solutions. Russ. Chem. Bull.2015, 64, 419-425.

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Differentiating Pyrazole Regioisomers Using 2D NMR Techniques

For the medicinal chemist, the pyrazole scaffold is a cornerstone of modern drug design, appearing in blockbuster drugs and countless promising clinical candidates.[1][2][3] However, the very syntheses that grant access...

Author: BenchChem Technical Support Team. Date: February 2026

For the medicinal chemist, the pyrazole scaffold is a cornerstone of modern drug design, appearing in blockbuster drugs and countless promising clinical candidates.[1][2][3] However, the very syntheses that grant access to this privileged heterocycle often present a critical ambiguity: regiochemistry. The reaction of an unsymmetrical 1,3-dicarbonyl equivalent with a substituted hydrazine can yield a mixture of regioisomers, a challenge that must be unequivocally resolved.[1][4] Failure to do so undermines structure-activity relationship (SAR) studies, jeopardizes intellectual property claims, and can lead to catastrophic delays in development.

This guide provides a definitive, field-proven comparison of the most powerful 2D NMR techniques for unambiguously assigning pyrazole regiochemistry. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering you to select the right tool for the job and interpret your data with absolute confidence.

The Fundamental Challenge: Regiochemical Ambiguity in Synthesis

A common route to N-substituted pyrazoles involves the condensation of a β-dicarbonyl compound with a substituted hydrazine. As illustrated below, this reaction can proceed via two distinct cyclization pathways, leading to the formation of two possible regioisomers. While one isomer may predominate, the presence of the other, even in minor quantities, necessitates a robust analytical method for structural verification.

cluster_reactants Reactants cluster_products Potential Regioisomers R1_CO R1-C(=O)CH2C(=O)-R3 R2_NHNH2 R2-NHNH2 Isomer_A Isomer A (1,5-disubstituted) R1_CO->Isomer_A Cyclization Pathway 1 Isomer_B Isomer B (1,3-disubstituted) R1_CO->Isomer_B Cyclization Pathway 2 plus +

Caption: Synthetic ambiguity leading to two potential pyrazole regioisomers.

The NMR Toolkit: A Comparative Analysis

While 1D ¹H and ¹³C NMR provide the initial overview, they often fail to distinguish between regioisomers where the electronic environments are similar. 2D NMR spectroscopy, by revealing through-bond and through-space correlations, provides the definitive evidence required. We will compare the three most powerful techniques: HMBC, NOESY, and ¹H-¹⁵N HMBC.

The Workhorse: Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is the cornerstone of constitutional analysis for pyrazole regioisomers. It detects long-range (typically 2- and 3-bond) correlations between protons and carbons, effectively allowing one to trace the carbon skeleton and pinpoint substituent locations.

Causality Behind the Choice: The power of HMBC lies in the fixed, through-bond nature of the ³JCH coupling. For an N-alkyl substituted pyrazole, the protons on the alkyl group are three bonds away from a specific and unique carbon atom within the pyrazole ring. This ³JCH correlation acts as a definitive anchor point to assign the structure.

Key Diagnostic Correlations: Consider an N-methyl pyrazole with a substituent at either the C3 or C5 position.

  • For the 1,5-isomer: The N-methyl protons (N-CH ₃) will show a ³J correlation to the C5 carbon.

  • For the 1,3-isomer: The N-methyl protons (N-CH ₃) will show a ³J correlation to the C3 carbon.

This single, unambiguous cross-peak is often sufficient to solve the entire structure.

Caption: Key HMBC correlations for differentiating N-methyl pyrazole regioisomers.

Parameter Description Typical Value Justification
Solvent Deuterated solvent compatible with the sample.CDCl₃, DMSO-d₆Must fully dissolve the sample for high-resolution spectra.
Concentration 5-20 mg in 0.6 mL>10 mMEnsures sufficient signal-to-noise in a reasonable time.
Pulse Program Standard gradient-selected HMBC (e.g., hsqcetgplp on Bruker)-Gradient selection suppresses artifacts and unwanted signals.
¹J(C,H) Delay Delay optimized for long-range couplings.Set for ~8-10 HzThis value is optimal for detecting typical ²JCH and ³JCH couplings.
Acquisition Time 1-4 hours-Dependent on concentration; longer times may be needed for weak signals.
  • Sample Preparation: Prepare a 10-20 mM solution of the pyrazole sample in a suitable deuterated solvent.

  • Instrument Setup: Tune and match the NMR probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the solvent signal.

  • Parameter Optimization: Load a standard gradient-selected HMBC experiment. Set the long-range coupling delay (d6 on Bruker) to optimize for a coupling constant of 8-10 Hz. This is the most critical parameter for success.[5]

  • Acquisition: Acquire the 2D HMBC spectrum. The experiment time will vary from 1 to several hours depending on the sample concentration.

  • Processing and Analysis: Process the data using appropriate window functions. Analyze the 2D spectrum, looking for the key cross-peak between the N-substituent protons and either the C3 or C5 carbon of the pyrazole ring.

The Confirmatory Tool: Nuclear Overhauser Effect Spectroscopy (NOESY)

While HMBC maps the bonded framework, NOESY (or its rotating-frame equivalent, ROESY) maps the spatial relationships between protons. This experiment detects correlations between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.

Causality Behind the Choice: NOESY provides an orthogonal, self-validating piece of evidence. If an N-substituent is adjacent to a C5-substituent, their respective protons will be in close spatial proximity. This proximity will generate a NOESY cross-peak, confirming the assignment made by HMBC. Its absence is equally informative.

Key Diagnostic Correlations:

  • For the 1,5-isomer: A clear NOE cross-peak will be observed between the protons of the N1-substituent and the protons of the C5-substituent.[1]

  • For the 1,3-isomer: No such NOE will be observed, as the substituents are too far apart.

Caption: Diagnostic through-space NOE correlation for a 1,5-disubstituted pyrazole.

  • Sample Preparation: Use the same sample prepared for the HMBC experiment. Ensure it is free of paramagnetic impurities which can quench the NOE effect.

  • Instrument Setup: Tune the probe for ¹H.

  • Parameter Optimization: Load a standard 2D NOESY pulse sequence. The most important parameter is the mixing time (d8 on Bruker), which allows for the transfer of magnetization between spatially close protons. A typical range for small molecules is 500-800 ms.

  • Acquisition: Run the experiment. Acquisition times are comparable to HMBC.

  • Analysis: Process the 2D spectrum and carefully look for the presence or absence of the key cross-peak between the N1- and C5-substituent protons.

The Ultimate Arbiter: ¹H-¹⁵N HMBC

When proton handles are ambiguous or absent, or when absolute, irrefutable proof is required, the ¹H-¹⁵N HMBC is the ultimate tool. This experiment correlates protons to the nitrogen atoms of the heterocycle, directly probing the N-C and N-H connectivity.

Causality Behind the Choice: The pyrazole ring contains two distinct nitrogen atoms (a pyrrole-type N1 and a pyridine-type N2) with different ¹⁵N chemical shifts. By correlating the N-substituent protons directly to N1, and the pyrazole ring protons (e.g., H5) to both N1 and N2, you create an unbreakable chain of evidence that bypasses any ambiguity in the carbon assignments.[6][7]

Key Diagnostic Correlations:

  • N-Substituent Protons: Will show a correlation only to the N1 nitrogen.

  • Ring Proton (e.g., H5): Will show a strong ²J correlation to the attached N1 and a weaker ³J correlation to N2.

  • Ring Proton (e.g., H3): Will show a strong ²J correlation to the adjacent N2 and a weaker ³J correlation to N1.

By identifying which nitrogen is correlated to the N-substituent, the regiochemistry is definitively solved.

Considerations: The primary challenge of ¹H-¹⁵N HMBC is its low sensitivity due to the very low natural abundance of the ¹⁵N isotope (0.37%).[8] This necessitates either a highly concentrated sample, a cryoprobe, or a very long experiment time (often 12-24 hours).

G Workflow for ¹H-¹⁵N HMBC Analysis Start High Concentration Sample (>50 mg) Acquire Acquire ¹H-¹⁵N HMBC (Long Acquisition, 8-24h) Start->Acquire Process Process 2D Spectrum Acquire->Process Identify_N_Sub Identify cross-peak from N-substituent protons to N1 Process->Identify_N_Sub Identify_Ring_H Identify correlations from ring protons (H3/H5) to N1 and N2 Process->Identify_Ring_H Correlate Correlate Proton Signals to Specific Nitrogens Identify_N_Sub->Correlate Identify_Ring_H->Correlate Assign Unambiguous Regioisomer Assignment Correlate->Assign

Caption: Logical workflow for pyrazole analysis using ¹H-¹⁵N HMBC.

Summary and Recommendations

The choice of experiment depends on the complexity of the molecule and the level of certainty required. The following table provides a guide for selecting the appropriate technique.

TechniqueCorrelation TypeKey Diagnostic SignalRelative SensitivityRecommended Use Case
HMBC Through-Bond (2-3 bonds)³JCH: N-Substituent (H) to C3 or C5HighPrimary Tool: The first and often only 2D experiment needed for routine assignment.
NOESY Through-Space (< 5 Å)NOE: N-Substituent (H) to C5-Substituent (H)ModerateConfirmatory Tool: Validates the HMBC assignment, especially for publication or patent filing.
¹H-¹⁵N HMBC Through-Bond (2-3 bonds)JNH: N-Substituent (H) to N1LowUltimate Proof: Used for highly complex cases, molecules lacking key protons, or when absolute certainty is paramount.

For the majority of drug discovery applications, a combination of a high-quality ¹H NMR and a standard HMBC experiment provides sufficient and robust evidence for pyrazole regioisomer assignment. For critical milestones, such as patent applications or regulatory filings, supplementing this data with a confirmatory NOESY experiment constitutes a self-validating and unassailable analytical package.

References

  • F. F. C. de Medeiros, et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. ResearchGate. Available at: [Link]

  • S. M. T. S. G. Martins, et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]

  • A. Kumar, et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. PharmaTutor. Available at: [Link]

  • Y. Wang, et al. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. Available at: [Link]

  • ResearchGate. (n.d.). ¹H¹⁵N HMBC experiment for the determination of the regiochemistry of the reaction. ResearchGate. Available at: [Link]

  • R. Rajalakshmi & T. Elakkiya. (2018). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 10(3):80-84. Available at: [Link]

  • A. A. M. Abdel-Aziz, et al. (n.d.). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. PubMed Central. Available at: [Link]

  • X. Deng & N. S. Mani. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]

  • V. A. B. K., et al. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Detecting Organic Nitrogen with 1H-15N HMBC Spectra. ResearchGate. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Efficacy in Pyrazole Synthesis

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of innovation. Its prevalence in blockbuster drugs and critical agrochemicals underscores the continuous...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of innovation. Its prevalence in blockbuster drugs and critical agrochemicals underscores the continuous need for efficient, scalable, and sustainable synthetic methodologies.[1][2][3][4] The classical Knorr synthesis, while foundational, often requires harsh conditions. Modern catalysis has revolutionized this landscape, offering milder, faster, and more selective routes.

This guide provides an in-depth comparison of various catalytic systems for pyrazole synthesis. Moving beyond a simple recitation of protocols, we will dissect the causality behind catalyst choice, evaluate performance based on experimental data, and provide actionable protocols for laboratory application. Our focus is on empowering you to select the optimal catalytic system for your specific synthetic challenge.

The Catalytic Landscape for Pyrazole Formation

The primary and most versatile method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] The reaction, while often thermodynamically favorable, can be kinetically slow, necessitating the use of a catalyst to facilitate the key steps of condensation and subsequent cyclization. The choice of catalyst profoundly impacts reaction efficiency, regioselectivity, and environmental footprint.

Here, we classify and compare the most effective catalysts, from traditional homogeneous systems to modern heterogeneous and nanoparticle-based approaches.

Homogeneous Catalysis: Precision and High Activity

Homogeneous catalysts, being in the same phase as the reactants, offer excellent activity and selectivity due to high accessibility of the active sites.

Transition metals, particularly copper salts, are highly effective Lewis acids for this transformation. They activate the carbonyl group of the 1,3-dicarbonyl compound, making it more susceptible to nucleophilic attack by the hydrazine.

  • Copper (Cu) Catalysts: Copper(II) triflate (Cu(OTf)₂) is a standout catalyst, demonstrating good yields.[4] However, its efficacy can be dramatically enhanced with the addition of ligands. For instance, the use of neocuproine as a ligand with Cu(OTf)₂ can increase product yields to over 99%.[1] This highlights a key principle: ligand choice is as critical as the metal center itself, influencing both steric and electronic properties of the catalytic complex. In contrast, other metal triflates like Fe(OTf)₃ have shown to be completely unproductive in certain systems, emphasizing the unique catalytic prowess of copper.[1][4]

  • Silver (Ag) and Palladium (Pd) Catalysts: Silver catalysts have been successfully employed in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles.[1] Palladium catalysts are particularly valuable in multicomponent reactions, enabling the coupling of terminal alkynes, hydrazines, carbon monoxide, and aryl iodides to form pyrazole derivatives.[5]

Simple Lewis acids and Brønsted acids are also effective and often more economical choices.

  • Lithium Perchlorate (LiClO₄): This salt has been established as an eco-friendly and effective Lewis acid catalyst for the synthesis of 1,3,5-substituted pyrazoles from 1,3-diketones and hydrazines, providing good to excellent yields (70–95%) at room temperature.[1]

  • Ammonium Chloride (NH₄Cl): As a mild and inexpensive Brønsted acid catalyst, ammonium chloride is an excellent choice for "green" synthesis protocols, particularly in the context of the Knorr pyrazole synthesis.[2]

  • p-Toluenesulfonic Acid (p-TSA): This organic acid catalyst is effective in facilitating Claisen-Schmidt condensation followed by cyclization to yield fully substituted pyrazoles.[6]

Heterogeneous Catalysis: The Green Chemistry Frontier

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst recovery, reusability, and process simplification, which are cornerstones of green chemistry.[7][8]

  • Amberlyst-70: This resinous, non-toxic, and thermally stable catalyst provides an environmentally friendly and efficient route for pyrazole synthesis in aqueous media at room temperature.[1] Its key advantages include simple workup and cost-effectiveness.[1]

The high surface-area-to-volume ratio of nanocatalysts often translates to superior catalytic activity, shorter reaction times, and milder reaction conditions.[8]

  • Nano-ZnO: This is a highly efficient and environmentally friendly catalyst for synthesizing 1,3,5-substituted pyrazoles.[1] It delivers exceptional yields (up to 95%) with short reaction times and a straightforward work-up procedure.[1][8]

  • Magnetic Nanoparticles (e.g., SrFe₁₂O₁₉, Co₃O₄-SiO₂): These catalysts offer the dual benefits of high catalytic activity and facile separation from the reaction mixture using an external magnet. This simplifies product purification and enhances catalyst recyclability, making them highly desirable for sustainable processes.[1][6]

Organocatalysis and Other Novel Methods
  • Taurine: This bio-organic catalyst has been used effectively in multicomponent reactions to synthesize densely substituted dihydropyrano[2,3-c]pyrazoles, demonstrating that complex molecular architectures can be accessed through environmentally benign catalysis.[1]

  • Sodium Gluconate: As a non-toxic, biodegradable, and commercially available Brønsted base, sodium gluconate is an excellent organic catalyst for the synthesis of fused pyrazoles.[6]

  • Photoredox Catalysis: Visible light photoredox catalysis enables the synthesis of polysubstituted pyrazoles from hydrazines and various Michael acceptors under very mild conditions, using air as the terminal oxidant.[5]

Performance Comparison: A Data-Driven Analysis

To facilitate an objective comparison, the following table summarizes the performance of representative catalysts under optimized conditions as reported in the literature.

Catalyst TypeCatalystSubstratesConditionsYield (%)Key AdvantagesReference
Homogeneous
Transition MetalCu(OTf)₂ / NeocuproineN'-benzylidene tolylsulfonohydrazides, β-ketoestersToluene, 60 °C>99High yield, high selectivity[1]
Lewis AcidLithium Perchlorate1,3-diketones, hydrazinesEthylene glycol, RT70-95Eco-friendly, mild conditions[1]
Brønsted AcidAmmonium ChlorideAcetyl acetone, hydrazine hydrateEthanolGoodGreen, inexpensive, readily available[2]
Heterogeneous
Solid Acid ResinAmberlyst-701,3-diketones, hydrazines/hydrazidesWater, RTGoodRecyclable, non-toxic, aqueous media[1]
NanocatalystNano-ZnOPhenylhydrazine, ethyl acetoacetateControlled conditions95High yield, short reaction time, easy work-up[1][8]
Magnetic NPCo₃O₄-SiO₂-NH₂Ethyl acetoacetate, hydrazine hydrate, aldehydes, malononitrileN/AOutstandingShort reaction time, easy catalyst recovery[1]
Organocatalyst
Amino AcidTaurineDensely substituted dihydropyrano[2,3-c]pyrazolesN/AGoodEnvironmentally friendly, multicomponent[1]
CarbohydrateSodium GluconateAldehydes, malononitrile, β-ketoesters, hydrazine hydrateN/AGoodNon-toxic, biodegradable, reusable[6]

Visualizing the Process: Mechanism and Workflow

Understanding the reaction mechanism and experimental workflow is crucial for successful synthesis and troubleshooting.

Mechanism of Knorr Pyrazole Synthesis

The catalyzed Knorr synthesis proceeds via two main steps: the formation of a hydrazone intermediate through condensation, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_CO_CH2_CO_R2 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate R1_CO_CH2_CO_R2->Hydrazone Condensation R3_NH_NH2 Hydrazine R3_NH_NH2->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O) Catalyst Catalyst (e.g., H+, Metal) Catalyst->R1_CO_CH2_CO_R2 Activation

Caption: Generalized mechanism for the catalyzed Knorr pyrazole synthesis.

Experimental Workflow for Heterogeneous Catalysis

A key advantage of heterogeneous catalysts is the simplified workflow, particularly for product purification and catalyst recycling.

Exp_Workflow Start Start Reactants Combine Reactants, Solvent, and Heterogeneous Catalyst Start->Reactants End End Reaction Perform Reaction (Heating/Stirring) Reactants->Reaction Separation Separate Catalyst (Filtration/Magnet) Reaction->Separation Workup Aqueous Workup & Product Extraction Separation->Workup Liquid Phase Recycle Wash & Dry Catalyst for Reuse Separation->Recycle Solid Catalyst Purification Purify Product (Crystallization/Chromatography) Workup->Purification Purification->End Recycle->Reactants Reuse

Caption: Typical experimental workflow using a recyclable heterogeneous catalyst.

Field-Proven Experimental Protocols

The following protocols are representative examples for the synthesis of pyrazoles using high-efficacy catalytic systems.

Protocol 1: Nano-ZnO Catalyzed Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is adapted from the work of Girish et al. and is valued for its high yield and environmentally friendly nature.[1]

Materials:

  • Phenylhydrazine (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Nano-ZnO catalyst (commercially available or synthesized)

  • Ethanol (as solvent, if not solvent-free)

Procedure:

  • To a round-bottom flask, add phenylhydrazine (1.0 mmol), ethyl acetoacetate (1.0 mmol), and a catalytic amount of nano-ZnO (e.g., 1-5 mol%).

  • The reaction can be performed solvent-free or in a minimal amount of a green solvent like ethanol.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for the time specified by the optimization study (typically 1-3 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford the pure 1,3,5-substituted pyrazole.

Causality: Nano-ZnO acts as a highly effective Lewis acid, activating the carbonyl groups of the ethyl acetoacetate. Its high surface area allows for efficient catalysis even at low loading and mild temperatures.

Protocol 2: Amberlyst-70 Catalyzed Synthesis in Aqueous Media

This protocol, based on the findings of Chandak et al., exemplifies a green chemistry approach using a recyclable solid acid catalyst in water.[1]

Materials:

  • 1,3-Diketone (e.g., acetylacetone, 1.0 mmol)

  • Hydrazine or Hydrazide (1.0 mmol)

  • Amberlyst-70

  • Water

Procedure:

  • In a flask, suspend Amberlyst-70 (e.g., 0.1 g) in water (5-10 mL).

  • Add the 1,3-diketone (1.0 mmol) and the hydrazine derivative (1.0 mmol) to the suspension.

  • Stir the mixture vigorously at room temperature. Reaction times can range from 30 minutes to a few hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Filter off the Amberlyst-70 catalyst. The catalyst can be washed with water and ethanol, dried, and stored for reuse.

  • The aqueous filtrate contains the product. If the product is a solid, it may precipitate and can be collected by filtration.

  • If the product is soluble, extract the aqueous phase with a suitable organic solvent.

  • Dry the combined organic extracts and remove the solvent in vacuo to yield the crude product, which can then be purified.

Causality: Amberlyst-70, a sulfonic acid resin, acts as a solid Brønsted acid catalyst. It protonates the carbonyl oxygen, activating the dicarbonyl compound for nucleophilic attack in an aqueous environment, which is often a challenging medium for such condensations.

Conclusion and Future Perspectives

The synthesis of pyrazoles has been significantly advanced by the development of diverse and efficient catalytic systems. For high-throughput synthesis where yield is paramount, finely tuned homogeneous transition metal catalysts with appropriate ligands remain a top choice.[1] However, for process chemistry and applications where sustainability is a key driver, heterogeneous catalysts, particularly nanocatalysts and solid-supported reagents, offer a compelling advantage through their reusability and facilitation of greener reaction conditions.[1][7][8]

The future of pyrazole synthesis will likely focus on several key areas:

  • Flow Chemistry: Integrating heterogeneous catalysts into continuous flow reactors to enable safer, more scalable, and automated production.

  • Photocatalysis and Electrocatalysis: Expanding the use of light and electricity as driving forces for pyrazole synthesis, further reducing the reliance on chemical oxidants and high temperatures.[6]

  • Biocatalysis: Exploring enzymatic routes to pyrazole synthesis for unparalleled selectivity under benign aqueous conditions.

By understanding the mechanisms, advantages, and practical applications of different catalysts, researchers can make more informed decisions, accelerating the discovery and development of novel pyrazole-containing molecules that address critical needs in medicine and beyond.

References

  • Al-Ostoot, F.H., et al. (2023).
  • Li, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • JETIR. (2024).
  • Ferreira, V., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
  • Banu, H., et al. (n.d.).
  • Zhang, Y., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition.
  • Al-Mrola, M.F., et al. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • Abdullah, E.S. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone, a compound often utilized in medicinal chemistry and materials science. By providing clarity on the causality behind these procedures, this document aims to be an essential resource for maintaining a safe and compliant laboratory environment.

Hazard Assessment and Profile

Based on data from analogous compounds, 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone should be handled as a substance with the potential for the following hazards[1][2][3]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

It is crucial to assume that any new or uncharacterized compound may possess unknown toxic properties[4]. Therefore, minimizing exposure through engineering controls, personal protective equipment, and proper handling techniques is essential[4][5].

Table 1: Chemical and Physical Properties of 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone

PropertyValueSource
CAS Number1015846-09-9[6][7][8][9]
Molecular FormulaC₁₂H₁₂N₂O₂[1][6]
Molecular Weight216.24 g/mol [6]

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone in any capacity, including for disposal, appropriate PPE must be worn to prevent accidental exposure[2][5][10].

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles[11].

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Gloves should be inspected for any signs of degradation or puncture before use and disposed of immediately if contaminated[5][10].

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Waste Segregation and Collection: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal[12][13][14]. Do not mix waste streams unless explicitly permitted by your institution's EHS department[2].

Solid Waste:

  • Unused or Expired Compound: Collect in a clearly labeled, sealable, and chemically compatible container.

  • Contaminated Materials: Items such as weighing paper, contaminated paper towels, and bench paper should be collected in a designated solid waste container.

Liquid Waste:

  • Solutions: Collect all solutions containing 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone in a dedicated, leak-proof, and shatter-resistant container.

  • Solvent Rinses: Rinses of glassware that have come into contact with the compound should also be collected as hazardous waste.

Sharps Waste:

  • Contaminated Needles and Syringes: Dispose of in a designated sharps container.

  • Contaminated Glassware: Broken glassware contaminated with the compound should be placed in a puncture-resistant container labeled for hazardous sharps waste.

Contaminated PPE:

  • Gloves, Lab Coats, etc.: Contaminated disposable PPE should be collected in a designated hazardous waste container.

All waste containers must be clearly labeled with the full chemical name, "1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone," and any other components of the waste stream, along with appropriate hazard warnings[12][15].

DisposalWorkflow cluster_disposal Final Disposal Solid Solid Waste (Unused Compound, Contaminated Materials) SolidContainer Labeled Solid Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions, Rinses) LiquidContainer Labeled Liquid Waste Container Liquid->LiquidContainer Sharps Sharps Waste (Needles, Contaminated Glassware) SharpsContainer Labeled Sharps Waste Container Sharps->SharpsContainer PPE Contaminated PPE (Gloves, Lab Coat) PPEContainer Labeled PPE Waste Container PPE->PPEContainer EHS Institutional EHS (Environmental Health & Safety) SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS PPEContainer->EHS Contractor Certified Hazardous Waste Contractor EHS->Contractor Incineration High-Temperature Incineration Contractor->Incineration

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone

A comprehensive operational and safety guide for laboratory professionals. As novel chemical entities are synthesized and utilized in research and development, ensuring the safety of laboratory personnel is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive operational and safety guide for laboratory professionals.

As novel chemical entities are synthesized and utilized in research and development, ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone, a compound of interest for which specific safety data may not be readily available. By synthesizing information from structurally similar compounds, including pyrazole and methoxyphenyl derivatives, this document establishes a robust framework for minimizing risk and ensuring operational integrity.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone is not widely available, an analysis of its constituent chemical motifs—a pyrazole core and a methoxyphenyl group—necessitates a cautious approach. Pyrazole itself is classified as toxic in contact with skin, causes serious eye damage, and is harmful if swallowed[1]. Aromatic ketones can also present various hazards. Therefore, it is prudent to handle this compound with the assumption that it may possess similar toxicological properties.

Anticipated Hazards:

  • Acute Toxicity: Potential for harm if swallowed or in contact with skin.

  • Skin Irritation/Corrosion: May cause skin irritation upon direct contact.

  • Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for mitigating the risks associated with handling 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Double-gloving with nitrile or neoprene gloves.Fully-buttoned lab coat.Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is advised.
Dissolution & Solution Handling Chemical splash goggles. A face shield is recommended if there is a splash hazard.Chemical-resistant gloves (e.g., nitrile or neoprene) with adequate breakthrough time.Chemical-resistant lab coat or apron over a standard lab coat.Work should be conducted in a chemical fume hood.
Reaction Monitoring & Work-up Chemical splash goggles and a face shield.Chemical-resistant gloves. Consult manufacturer data for compatibility with solvents used.Chemical-resistant lab coat.Operations must be performed in a certified chemical fume hood.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves.Chemical-resistant lab coat or apron.To be performed in a well-ventilated area, preferably a fume hood.

Note: Always inspect gloves for any signs of degradation or perforation before use and change them frequently, especially after direct contact with the compound.

Procedural Guidance: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and step-by-step procedures provide a clear operational plan.

cluster_receipt Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management receive Receive & Inspect store Store in Designated Area receive->store Log in Inventory weigh Weigh in Fume Hood store->weigh dissolve Dissolve in Fume Hood weigh->dissolve react Perform Reaction dissolve->react waste_solid Segregate Solid Waste react->waste_solid Decontaminate & Segregate waste_liquid Segregate Liquid Waste react->waste_liquid dispose Dispose via EHS waste_solid->dispose waste_liquid->dispose

Caption: Workflow for Safe Handling of 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number (1015846-09-9), and appropriate hazard warnings.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The storage container should be tightly sealed.

Weighing and Solution Preparation
  • Engineering Controls: All weighing and solution preparation activities must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: Use a spatula or other appropriate tool to dispense the solid material. Avoid creating dust.

  • Dissolution: Add the solvent to the solid slowly to avoid splashing. If the dissolution process is exothermic, take appropriate precautions to control the temperature.

Reaction and Work-up
  • Containment: All reactions involving this compound must be performed within a chemical fume hood.

  • Monitoring: Monitor the reaction for any unexpected changes in temperature, pressure, or color.

  • Quenching and Extraction: Perform quenching and extraction procedures with caution, being mindful of potential splash hazards. Use a face shield in addition to safety goggles.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Segregation: All waste contaminated with 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone must be segregated into appropriate waste streams:

    • Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be placed in a clearly labeled, sealed waste container.

    • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed waste container compatible with the solvents used.

  • Labeling: All waste containers must be clearly labeled with the chemical name and the words "Hazardous Waste."

  • Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office.[2] Do not pour any waste down the drain.[2] For specific guidance, surplus and non-recyclable solutions should be offered to a licensed disposal company.[3]

Emergency Procedures: Preparedness and Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these guidelines, researchers can confidently and safely work with 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone, fostering a culture of safety and scientific excellence.

References

  • KISHIDA CHEMICAL CO., LTD. (2022, February 3). Safety Data Sheet: 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
  • Angene. 1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanone(CAS# 1015846-09-9).
  • Thermo Fisher Scientific. (2025, December 18).
  • GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets.
  • European Chemicals Agency.
  • Sigma-Aldrich. (2026, January 6).
  • ChemicalBook.
  • University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
  • Rao, H. S. P., & Sivakumar, S. (2002). A facile synthesis of 1,3,5-triarylpyrazoles by the cyclocondensation of α,β-ethylenic ketones with arylhydrazines in the presence of copper triflate. Tetrahedron Letters, 43(45), 8065–8067.
  • Chongqing ZYJ Technology Co., Ltd. 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone.
  • Carl ROTH.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Fisher Scientific. (2024, February 4).
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 5-chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbaldehyde.
  • Chemsrc. Ethanone,1-(4-methoxyphenyl)-, oxime | CAS#:2475-92-5.
  • European Commission. (2012, March 27).
  • ChemBridge. BB-4002420 - 1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanone.
  • PubChem. 1-(4-Methoxyphenyl)ethanone oxime.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone
Reactant of Route 2
Reactant of Route 2
1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone
© Copyright 2026 BenchChem. All Rights Reserved.